CTCE 9908 CTCE 9908 SDF-1 Receptor Antagonist PTX-9908 is a stromal cell-derived factor 1 (SDF-1; CXCL12) analog and inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic activity. Upon administration, PTX-9908 selectively targets and binds to CXCR4, thereby preventing the binding of CXCR4 to its ligand SDF-1. This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. The G protein-coupled receptor CXCR4, which is overexpressed in several tumor cell types, promotes tumor angiogenesis, tumor cell proliferation, survival, invasion and metastasis. SDF-1, a major chemotactic factor, plays a key role in mediating cell trafficking via selective binding to CXCR4.
Brand Name: Vulcanchem
CAS No.: 1030384-98-5
VCID: VC21539747
InChI: InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N
Molecular Formula: C86H147N27O23
Molecular Weight: 1927.3 g/mol

CTCE 9908

CAS No.: 1030384-98-5

VCID: VC21539747

Molecular Formula: C86H147N27O23

Molecular Weight: 1927.3 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

CTCE 9908 - 1030384-98-5

Description

CTCE-9908 is a synthetic peptide that functions as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It is a stromal cell-derived factor 1 (SDF-1; CXCL12) analog, designed to inhibit the interaction between CXCR4 and its ligand, SDF-1. This interaction plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis, making CTCE-9908 a potential therapeutic agent for cancer treatment.

Mechanism of Action

CTCE-9908 works by competitively binding to CXCR4, preventing the receptor's activation by SDF-1. This inhibition disrupts downstream signaling pathways involved in tumor angiogenesis, cell proliferation, and metastasis. By blocking CXCR4, CTCE-9908 can potentially reduce the growth and spread of cancer cells.

Cancer Types and Effects

CTCE-9908 has been studied in various cancer types, including melanoma, prostate cancer, breast cancer, ovarian cancer, and others.

  • Melanoma: In vitro studies using B16 F10 melanoma cells showed that CTCE-9908 induces cytotoxicity and inhibits cell survival at concentrations lower than its half-maximal inhibitory concentration (IC50) .

  • Prostate Cancer: CTCE-9908 inhibited the invasive properties of prostate cancer cells and significantly reduced metastasis in an orthotopic mouse model, although it did not affect primary tumor growth .

  • Breast Cancer: Treatment with CTCE-9908 significantly reduced both primary tumor growth and metastasis in mouse models of breast cancer .

  • Ovarian Cancer: CTCE-9908 induces mitotic catastrophe in ovarian cancer cells and displays additive cytotoxic effects when combined with taxol .

In Vitro and In Vivo Studies

Cancer TypeStudy TypeKey Findings
MelanomaIn VitroCytotoxicity in B16 F10 cells; inhibition of cell survival at low concentrations .
ProstateIn VivoInhibited cell invasion and metastasis; no effect on primary tumor growth .
BreastIn VivoReduced primary tumor growth and metastasis .
OvarianIn VitroInduces mitotic catastrophe; additive effects with taxol .

Clinical Trials and Development Status

CTCE-9908 has reached a maximum clinical trial phase of II, indicating ongoing research into its efficacy and safety in humans. Its development focuses on its potential as an antineoplastic agent, targeting cancers where CXCR4 plays a significant role.

CAS No. 1030384-98-5
Product Name CTCE 9908
Molecular Formula C86H147N27O23
Molecular Weight 1927.3 g/mol
IUPAC Name (2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide
Standard InChI InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1
Standard InChIKey VUYRSKROGTWHDC-HZGLMRDYSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N
SMILES CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N
Canonical SMILES CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N
Appearance White lyophilised solid
Purity >98%
Sequence KGVSLSYRK KGVSLSYR*(Modifications: Amide bridge = 9-8*, Lys-9 = C-terminal amide)
Solubility Soluble in water
Storage -20°C
Synonyms L-Lysinamide, N2,N6-bis(L-lysylglycyl-L-valyl-L-seryl-L-leucyl-L-seryl-L-tyrosyl-L-arginyl)-;L-Lysinamide, N2,N6-bis(L-lysylglycyl-L-valyl-L-seryl-L-leucyl-L-seryl-L-tyrosyl-L-arginyl)-
PubChem Compound 16186350
Last Modified Apr 15 2024

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